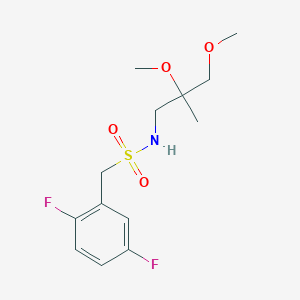
1-(2,5-difluorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in several physiological functions, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Indoor Air Quality Assessment
1-(2,5-difluorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide belongs to a class of chemicals known for their presence in various consumer products and industrial applications. Studies have investigated the occurrence and concentration of similar compounds in indoor environments. For instance, Langer, Dreyer, and Ebinghaus (2010) reported on the concentrations of polyfluorinated compounds, including perfluorinated sulfonamides, in residential and nonresidential indoor air, revealing that indoor air environments can significantly contribute to PFCs in the atmosphere and human exposure Langer et al., 2010.
Shoeib et al. (2005) conducted a comprehensive survey on perfluorinated alkyl sulfonamides in indoor and outdoor air, as well as in house dust, in Ottawa, Canada. The study provided insights into the occurrence, indoor air source strength, and human exposure to these compounds, indicating indoor air as a significant source of these chemicals to the external environment Shoeib et al., 2005.
Environmental Monitoring and Public Health
The presence and implications of similar compounds in human populations and the environment have been a focus of various studies. For instance, Ericson et al. (2007) examined the levels of fluorinated organic compounds (FOCs) in the blood of residents in Catalonia, Spain, highlighting the distribution of FOCs in humans and their potential implications for health Ericson et al., 2007.
Haug et al. (2011) investigated per- and polyfluorinated compounds in indoor air and dust from Norwegian homes, contributing to the understanding of human exposure sources and pathways for these chemicals Haug et al., 2011.
Biochemical and Toxicological Research
This compound's structural similarity to other methanesulfonamide derivatives has led to its consideration in various biochemical studies and investigations into potential toxicological effects. For example, Von Hoff et al. (1978) examined the effects of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-, in a phase I clinical trial, providing valuable data on its toxicity and potential therapeutic applications Von Hoff et al., 1978.
Yamazaki, Tajima, and Takeuchi (2015) reported a case involving the ingestion of a massive amount of ethyl methanesulfonate, shedding light on the toxicity and treatment of high-dose exposure to methanesulfonamide derivatives Yamazaki et al., 2015.
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4S/c1-13(20-3,9-19-2)8-16-21(17,18)7-10-6-11(14)4-5-12(10)15/h4-6,16H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMMMOZPUJPANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2826745.png)
![5-Bromo-2-chloro-6-fluorobenzo[d]thiazole](/img/structure/B2826746.png)

![3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2826748.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826753.png)
![5-[(4-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826756.png)
![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B2826757.png)
![2-[3-(Hydroxymethyl)phenoxy]ethanol](/img/structure/B2826760.png)
![3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826762.png)
![3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2826765.png)

